molecular formula C22H20N4O2 B3528323 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE

1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE

Cat. No.: B3528323
M. Wt: 372.4 g/mol
InChI Key: GKZDXDGJSGTZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a furan ring, a triazole ring, and a phenyl group

Preparation Methods

The synthesis of 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Coupling Reactions: The furan-2-ylmethylamine and the triazole derivative are then coupled under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and furan-containing molecules. Compared to these, 1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE is unique due to its combination of a furan ring, a triazole ring, and phenyl groups, which confer distinct chemical and biological properties.

Some similar compounds are:

  • 1-(2-Furyl)-3-phenylpropane-1-one
  • 1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-3-phenylpropan-1-one
  • 2-(Furan-2-yl)-1H-1,2,4-triazole

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

IUPAC Name

1-[5-(furan-2-ylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-20(14-13-17-8-3-1-4-9-17)26-22(23-16-19-12-7-15-28-19)24-21(25-26)18-10-5-2-6-11-18/h1-12,15H,13-14,16H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZDXDGJSGTZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
Reactant of Route 2
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
Reactant of Route 4
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
Reactant of Route 5
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(5-{[(FURAN-2-YL)METHYL]AMINO}-3-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-3-PHENYLPROPAN-1-ONE

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